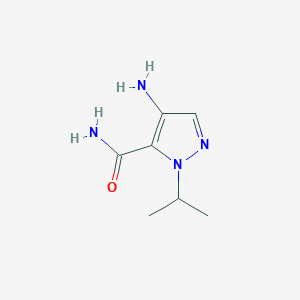

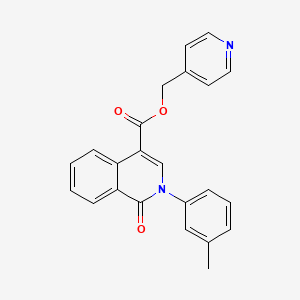

![molecular formula C22H26N4O2S B2715260 5-(4-(dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627047-13-6](/img/structure/B2715260.png)

5-(4-(dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(4-(dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione” is a heterocyclic compound . The molecular formula of the compound is C17H15N3O .

Synthesis Analysis

The synthesis of such compounds often involves the use of efficient α,α-ketene dithioacetals . Electrons donating groups such as –CH3, –OMe, and –N(CH3)2 on phenyl rings of some synthesized compound may enhance the activity while the presence of electrons withdrawing groups like –OH and –NO2 at para position may reduce the activity .Molecular Structure Analysis

The molecular structure of the compound can be represented by the linear formula (CH3)2NC6H4C6H7(O)2 . The compound has a molecular weight of 231.29 .Chemical Reactions Analysis

The chemical reactions of such compounds often involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4 (3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents .Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . The compound has a melting point of 191-196 °C (lit.) .科学的研究の応用

Synthesis and Biological Activity

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, involving reactions with primary amines including 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, has shown these compounds to possess potent cytotoxic properties against various cancer cell lines, demonstrating their potential as anticancer agents (Deady et al., 2003). Additionally, the reaction of 5,8-quinolinedione with 2-[3-(dimethylamino)phenyl]propene has produced compounds with remarkable metallochromism and intense fluorescence, highlighting their potential in materials science applications (Yoshida et al., 1991).

Chemical Structure and Reactivity

Studies have investigated the chemical structure, reactivity, and properties of related compounds through various analytical methods, including spectral analysis and quantum chemical studies. For instance, a study on novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile revealed insights into its molecular geometry, electronic properties, and potential for nonlinear optical behavior (Fatma et al., 2015).

Antioxidant Activity

The antioxidant properties of hexahydropyrimido[5,4-c]quinoline derivatives, obtained through the Biginelli reaction, have been evaluated, indicating that certain compounds exhibit significant scavenging effects on radicals, suggesting potential applications in the development of antioxidant agents (Ismaili et al., 2008).

Antimicrobial and Anticancer Activities

Further research into the synthesis and antimicrobial activity of pyrimido[5,4-c]quinoline derivatives has shown that these compounds possess broad-spectrum antibacterial efficacy, with some being moderately active against various bacterial strains. Additionally, some derivatives have demonstrated moderate anticancer activity against selected cancer cell lines, providing a foundation for further exploration in drug development (Ismail et al., 2013).

特性

IUPAC Name |

5-[4-(dimethylamino)phenyl]-2-propylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S/c1-4-12-29-22-24-20-19(21(28)25-22)17(13-8-10-14(11-9-13)26(2)3)18-15(23-20)6-5-7-16(18)27/h8-11,17H,4-7,12H2,1-3H3,(H2,23,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZUXTKMTUWXTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)N(C)C)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-(dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[(propan-2-yl)amino]acetate](/img/structure/B2715179.png)

![ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2715181.png)

![9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2715188.png)

![1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2715193.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2715197.png)